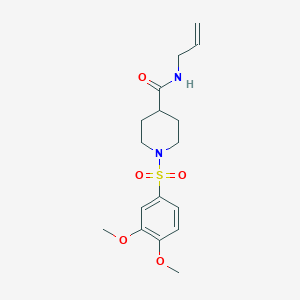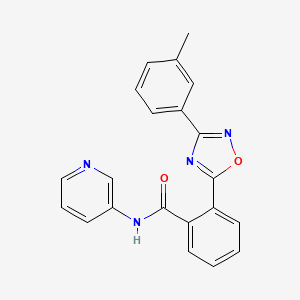
N-(2-(azepan-1-yl)-2-oxoethyl)-N-(4-bromobenzyl)-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-oxoethyl)-N-(4-bromobenzyl)-4-chlorobenzenesulfonamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "compound X" in the literature. This compound has shown promising results in various research studies, and its potential applications are being explored in different fields.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. This inhibition can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X have been extensively studied in animal models. It has been shown to reduce inflammation and oxidative stress in various tissues. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. The compound has been found to have a good safety profile and does not cause any significant toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound X in lab experiments include its potent activity against various pathogens and its ability to inhibit the growth of cancer cells. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound can be expensive to synthesize, which can limit its availability for some researchers.
Orientations Futures
There are several future directions for research on compound X. One potential area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of research is the exploration of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of N-(2-(azepan-1-yl)-2-oxoethyl)-N-(4-bromobenzyl)-4-chlorobenzenesulfonamide involves several steps. The starting materials include 4-chlorobenzenesulfonyl chloride, 4-bromobenzylamine, and azepan-1-amine. These materials are reacted in the presence of a suitable base to obtain the intermediate product. The intermediate is then reacted with 2-oxoethyl isocyanate to yield the final product.
Applications De Recherche Scientifique
The compound X has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also demonstrated antibacterial and antifungal activity against various pathogens.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrClN2O3S/c22-18-7-5-17(6-8-18)15-25(16-21(26)24-13-3-1-2-4-14-24)29(27,28)20-11-9-19(23)10-12-20/h5-12H,1-4,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMREADPCCYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(4-bromophenyl)methyl]-4-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)

![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)
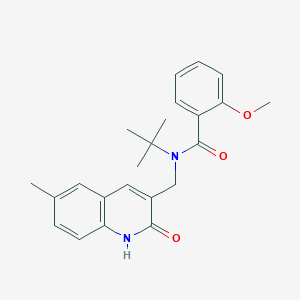
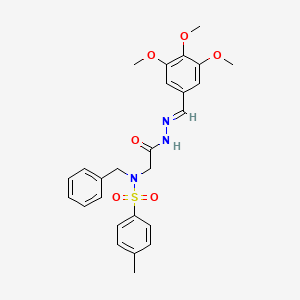

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
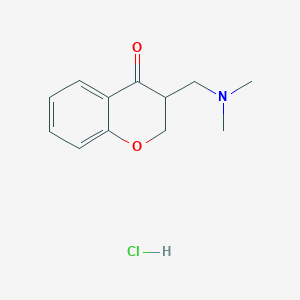
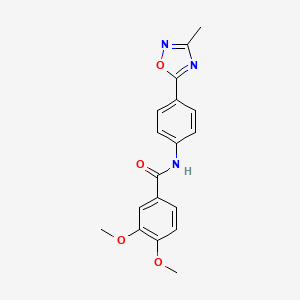

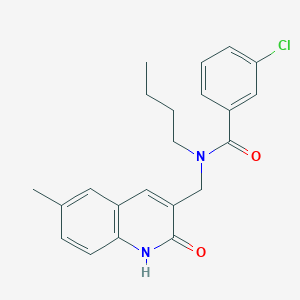
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)
